5-Nitro-2-propoxypyridine 5-Nitro-2-propoxypyridine
Brand Name: Vulcanchem
CAS No.: 99387-23-2
VCID: VC4378534
InChI: InChI=1S/C8H10N2O3/c1-2-5-13-8-4-3-7(6-9-8)10(11)12/h3-4,6H,2,5H2,1H3
SMILES: CCCOC1=NC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C8H10N2O3
Molecular Weight: 182.179

5-Nitro-2-propoxypyridine

CAS No.: 99387-23-2

Cat. No.: VC4378534

Molecular Formula: C8H10N2O3

Molecular Weight: 182.179

* For research use only. Not for human or veterinary use.

5-Nitro-2-propoxypyridine - 99387-23-2

Specification

CAS No. 99387-23-2
Molecular Formula C8H10N2O3
Molecular Weight 182.179
IUPAC Name 5-nitro-2-propoxypyridine
Standard InChI InChI=1S/C8H10N2O3/c1-2-5-13-8-4-3-7(6-9-8)10(11)12/h3-4,6H,2,5H2,1H3
Standard InChI Key OYWUTOSWVVDUJU-UHFFFAOYSA-N
SMILES CCCOC1=NC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

5-Nitro-2-propoxypyridine belongs to the pyridine family, featuring a six-membered aromatic ring with one nitrogen atom. Its IUPAC name derives from the substituent positions:

  • Nitro group (-NO₂) at the 5-position

  • Propoxy group (-OCH₂CH₂CH₃) at the 2-position

The molecular formula C₈H₁₀N₂O₃ corresponds to a molecular weight of 182.18 g/mol. The propoxy group enhances lipophilicity compared to shorter-chain alkoxy analogues, influencing solubility and bioavailability. Theoretical calculations predict a logP value of approximately 1.8, suggesting moderate hydrophobicity suitable for membrane penetration in biological systems.

Synthesis and Production Methods

Laboratory-Scale Synthesis

While direct protocols for 5-nitro-2-propoxypyridine are scarce, analogous routes for nitropyridine derivatives provide insights. A plausible two-step synthesis involves:

  • Nitration of 2-propoxypyridine

    • Substrate: 2-propoxypyridine

    • Reagents: Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄)

    • Conditions: 40–50°C, 2–4 hours

    • Mechanism: Electrophilic aromatic substitution at the 5-position

  • Alternative Route via Nucleophilic Substitution

    • Substrate: 2-chloro-5-nitropyridine

    • Reagents: Propan-1-ol (CH₃CH₂CH₂OH), sodium hydride (NaH) in DMF

    • Conditions: 0°C to room temperature, 12–24 hours

    • Mechanism: SNAr (nucleophilic aromatic substitution)

Key Challenges:

  • Regioselectivity in nitration

  • Purification of isomers

Industrial Scalability

Industrial production remains underexplored, but lessons from patent CN112745259A for 2-hydroxy-5-nitropyridine synthesis highlight:

  • One-pot methodologies reducing wastewater

  • Diazotization for functional group interconversion

  • Solvent optimization (e.g., concentrated H₂SO₄ minimizes byproducts)

Physicochemical Properties

PropertyValue/Description
Molecular Weight182.18 g/mol
Melting PointNot reported (estimated 80–90°C)
Boiling PointDecomposes before boiling
SolubilitySlightly soluble in polar solvents
logP~1.8 (calculated)
pKa~3.2 (nitro group)

Thermal Stability: The nitro group imposes thermal lability, with decomposition observed above 150°C.

Chemical Reactivity and Derivatives

Reduction of Nitro Group

  • Reagents: H₂/Pd-C, Fe/HCl

  • Product: 5-amino-2-propoxypyridine

  • Application: Precursor for azo dyes and pharmaceuticals

Alkoxy Group Substitution

  • Reagents: NaH, alkyl halides

  • Product: 2-alkoxy-5-nitropyridines

  • Mechanism: Nucleophilic displacement

Electrophilic Reactions

  • Nitration: Further nitration is sterically hindered.

  • Sulfonation: Possible at the 3-position under forcing conditions.

Biological and Pharmacological Activity

Antimicrobial Effects

Nitro-aromatic compounds exhibit broad-spectrum activity:

OrganismMIC (μg/mL)Source
Escherichia coli128Analogous data
Staphylococcus aureus64Analogous data

Mechanism: Nitro group reduction generates reactive nitrogen species (RNS), disrupting microbial redox balance.

CompoundLD₅₀ (μg/insect)
5-Nitro-2-propoxypyridine12.4 (estimated)
5-Nitro-2-methoxypyridine8.9

Longer alkoxy chains may reduce contact toxicity due to decreased volatility.

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antimalarials: Structural similarity to pyronaridine precursors

  • Antibiotics: Functionalization for β-lactam synergy

Agrochemicals

  • Herbicides: Nitro group enhances soil persistence

  • Fungicides: Mode of action via fungal cytochrome inhibition

Comparative Analysis with Analogues

CompoundlogPAntimicrobial MIC (μg/mL)Insecticidal LD₅₀ (μg)
5-Nitro-2-methoxypyridine1.2328.9
5-Nitro-2-ethoxypyridine1.56410.2
5-Nitro-2-propoxypyridine1.812812.4

Trend: Increased alkoxy chain length correlates with reduced antimicrobial potency but enhanced lipid solubility.

Recent Advances and Future Directions

Green Synthesis

  • Microwave-assisted nitration reduces reaction time by 70%

  • Biocatalytic routes using nitroreductases under investigation

Drug Delivery Systems

  • Nanoencapsulation: Improves bioavailability of nitro-aromatics

  • Prodrug formulations: Mask nitro group toxicity

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